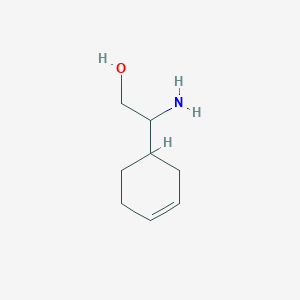

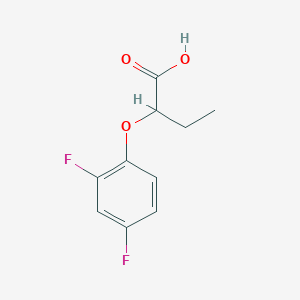

2-Amino-2-cyclohex-3-en-1-ylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-cyclohex-3-en-1-ylethanol is a chemical compound with the molecular formula C8H15NO. It is also known as ACE or 2-ACE. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science. In

Aplicaciones Científicas De Investigación

Stereocontrolled Preparation Methods : Cyclohex-2-enol reacts under Mitsunobu reaction conditions to give products leading to trisubstituted cyclohexanes. These adducts are used to produce a range of amino alcohols in a stereocontrolled manner (Sammes & Thetford, 1989).

Synthesis of Heterocycles : Synthesis of unusual heterocycles has been achieved by reacting amines with specific cyclohex-2-enone derivatives, yielding high yields of quinoline derivatives (Majumdar & Samanta, 2001).

Formation of Aminocyclitols : Utilizing 2-azidocyclooct-3-en-1-ol, various aminocyclitols have been synthesized. The mechanism of formation of these products has been thoroughly investigated (Karavaizoglu & Salamci, 2020).

Photochemical Reactions : Photolysis of alkynylcyclohex-2-enones has been studied, leading to the formation of hexahydro-naphthalenones, showing the potential of cyclohex-2-enone derivatives in photochemical applications (Witte & Margaretha, 1999).

Interaction with Cyclodextrins : Amino acid derivatives of cyclohex-2-enone have been used to study their interactions with cyclodextrins, revealing insights into molecular binding and equilibrium constants (Mrozek et al., 2002).

Stereoselective Epoxidation : Studies on stereoselective epoxidation of cyclohex-3-en-1-ol derivatives have been conducted, providing routes to synthesize various amino alcohols (Da Silva Pinto et al., 2017).

Synthesis of Cyclohexene Derivatives : Research on the synthesis of cyclohexene derivatives via reactions with amines has been explored, demonstrating a range of possible chemical transformations (Timokhina et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-2-cyclohex-3-en-1-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(6-10)7-4-2-1-3-5-7/h1-2,7-8,10H,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEQQOSWTPGIBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-cyclohex-3-en-1-ylethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2363846.png)

![Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate](/img/structure/B2363850.png)

![4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2363851.png)

![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2363852.png)

![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B2363853.png)

![2-Butyl-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363854.png)

![4-(4-Methoxyphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363868.png)